(2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide
Description
Properties
Molecular Formula |
C21H22ClNO4S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C21H22ClNO4S/c1-27-19-9-6-16(7-10-19)14-23(18-12-13-28(25,26)15-18)21(24)11-8-17-4-2-3-5-20(17)22/h2-11,18H,12-15H2,1H3/b11-8+ |
InChI Key |
BIJNKGRATXBXPH-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a conjugated double bond, a chlorophenyl group, and a tetrahydrothiophene moiety. This unique configuration suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H22ClNO4S
- Molecular Weight : 419.9 g/mol
- IUPAC Name : (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide
The compound's structure features several functional groups that may contribute to its biological activity. The presence of the 1,1-dioxidotetrahydrothiophene ring is particularly noteworthy, as sulfur-containing heterocycles are known to enhance biological activity in various compounds.
Antimicrobial Properties
Research indicates that compounds similar to (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide exhibit antimicrobial activity. The chlorophenyl group is often associated with such properties, suggesting that this compound may also possess significant antimicrobial effects.
Anticancer Activity
The unique combination of structural features suggests potential anticancer activity. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. The 4-methoxybenzyl moiety could play a role in modulating inflammatory pathways.
The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems. This could include:
- Inhibition of enzymes involved in metabolic pathways.
- Modulation of receptor activity affecting cellular signaling.
Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activities based on structural characteristics, suggesting that this compound may possess multiple therapeutic potentials.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-methylbenzyl)prop-2-enamide | Chlorophenyl group | Antimicrobial |
| N-(4-Ethylphenyl)prop-2-enamide | Ethylbenzyl group | Anti-inflammatory |
| 1,1-Dioxotetrahydrothiophene derivatives | Tetrahydrothiophene ring | Anticancer |
This table highlights the unique combination of functional groups present in the target compound, suggesting that its specific arrangement may confer distinct properties not found in others.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds structurally related to (2E)-3-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)prop-2-enamide . For instance:
- Anticancer Studies : A study demonstrated that derivatives with similar thiophene structures exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
- Antimicrobial Efficacy : Another investigation reported that compounds containing chlorophenyl groups showed promising results against both Gram-positive and Gram-negative bacteria, reinforcing the hypothesis regarding their antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core structural features with the target molecule, differing primarily in substituents and functional groups:
Key Observations :
- Electronic Effects : The 4-methoxybenzyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing 4-chlorobenzyl in . This difference may alter receptor binding or metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity : The target compound (estimated MW ~470–500) falls within the range of drug-like molecules. Compared to ’s compound (MW 390.88), the 4-methoxybenzyl and sulfone groups increase molecular weight but may improve solubility via polar interactions .
- LogP Predictions : The 2-chlorophenyl and sulfone groups likely lower logP (increasing hydrophilicity), whereas the 4-methoxybenzyl group counterbalances with moderate lipophilicity. This balance is absent in ’s analog, which has a more lipophilic 4-chlorobenzyl group .
Preparation Methods
Synthesis of the Tetrahydrothiophene-1,1-Dioxide Core
The tetrahydrothiophene sulfone group is critical for the compound’s stability and reactivity. A common approach involves oxidizing tetrahydrothiophene derivatives using 3-chloroperoxybenzoic acid (MCPBA) in dichloromethane (DCM) at 0–20°C for 21 hours. This method achieves high conversion rates (>90%) while minimizing side reactions. Alternative oxidants like hydrogen peroxide with catalytic tungstic acid have also been reported but are less efficient for sterically hindered substrates.
Table 1: Oxidation Conditions for Sulfone Formation
Enamide Backbone Assembly
The (2E)-prop-2-enamide group is constructed via a two-step process:
-
Formation of α,β-unsaturated acid chloride : 3-(2-Chlorophenyl)prop-2-enoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.
-
Amide coupling : The acid chloride reacts with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)amine in the presence of a base such as triethylamine (TEA) or pyridine.
Critical Parameters :
Introduction of the 4-Methoxybenzyl Group
The N-(4-methoxybenzyl) substituent is introduced via reductive amination or alkylation:
-
Reductive amination : 4-Methoxybenzaldehyde reacts with the tetrahydrothiophene sulfone-containing amine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5.
-
Alkylation : 4-Methoxybenzyl bromide is used with potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 2 hours.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, pH 4–5 | RT, 12 h | 85 |
| Alkylation | K₂CO₃, DMF, 60°C | 2 h | 78 |
Optimization of Reaction Conditions
Solvent Effects on Enamide Formation
Polar aprotic solvents like DMF enhance reaction rates in alkylation steps but may promote racemization. Dichloromethane offers a balance between reactivity and selectivity, particularly for acid chloride couplings.
Catalytic Approaches
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the 2-chlorophenyl group but requires precise control over ligand selection (e.g., SPhos) and stoichiometry to avoid homocoupling.
Characterization and Analytical Validation
Spectroscopic Analysis
Q & A
Q. How can researchers validate its biological activity in complex systems?
- 3D Tumor Spheroids : Test anti-proliferative effects in colorectal cancer spheroids to mimic in vivo conditions .
- Zebrafish Models : Evaluate toxicity and bioavailability at 10–100 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
